1-ethenylpyrrolidin-2-one;ethyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid

Description

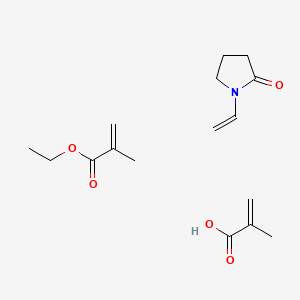

1-ethenylpyrrolidin-2-one: , ethyl 2-methylprop-2-enoate , and 2-methylprop-2-enoic acid are organic compounds with significant applications in various fields. 1-ethenylpyrrolidin-2-one Ethyl 2-methylprop-2-enoate is an ester of methacrylic acid and is commonly used in the production of polymers and resins. 2-methylprop-2-enoic acid

Properties

CAS No. |

26589-26-4 |

|---|---|

Molecular Formula |

C16H25NO5 |

Molecular Weight |

311.37 g/mol |

IUPAC Name |

1-ethenylpyrrolidin-2-one;ethyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid |

InChI |

InChI=1S/C6H9NO.C6H10O2.C4H6O2/c1-2-7-5-3-4-6(7)8;1-4-8-6(7)5(2)3;1-3(2)4(5)6/h2H,1,3-5H2;2,4H2,1,3H3;1H2,2H3,(H,5,6) |

InChI Key |

SKZWEROLFVDCDG-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(=C)C.CC(=C)C(=O)O.C=CN1CCCC1=O |

Canonical SMILES |

CCOC(=O)C(=C)C.CC(=C)C(=O)O.C=CN1CCCC1=O |

Origin of Product |

United States |

Preparation Methods

1-ethenylpyrrolidin-2-one

1-ethenylpyrrolidin-2-one: is synthesized through the vinylation of 2-pyrrolidone. This process involves the base-catalyzed reaction of 2-pyrrolidone with acetylene . Industrial production methods typically involve the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity.

Ethyl 2-methylprop-2-enoate

Ethyl 2-methylprop-2-enoate: is prepared through the esterification of methacrylic acid with ethanol. This reaction is typically catalyzed by sulfuric acid or ion exchange resins . The crude ester is then purified through processes such as distillation and extraction to obtain the final product.

2-methylprop-2-enoic acid

2-methylprop-2-enoic acid: is produced through the oxidation of isobutylene or the hydrolysis of acetone cyanohydrin . Industrial production involves large-scale oxidation reactors and careful control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

1-ethenylpyrrolidin-2-one

1-ethenylpyrrolidin-2-one: undergoes various chemical reactions, including polymerization, oxidation, and substitution. Common reagents used in these reactions include radical initiators for polymerization and oxidizing agents for oxidation reactions . Major products formed include polyvinylpyrrolidone and various oxidized derivatives.

Ethyl 2-methylprop-2-enoate

Ethyl 2-methylprop-2-enoate: undergoes polymerization and esterification reactions. Common reagents include radical initiators for polymerization and alcohols for esterification . Major products include polymethacrylates and various ester derivatives.

2-methylprop-2-enoic acid

2-methylprop-2-enoic acid: undergoes polymerization, esterification, and addition reactions. Common reagents include radical initiators for polymerization and alcohols for esterification . Major products include polymethacrylates and various ester derivatives.

Scientific Research Applications

1-ethenylpyrrolidin-2-one

1-ethenylpyrrolidin-2-one: is widely used in the pharmaceutical industry as a polymer for drug delivery systems, as a binder in tablets, and as a blood volume expander . It is also used in the production of adhesives, coatings, and films.

Ethyl 2-methylprop-2-enoate

Ethyl 2-methylprop-2-enoate: is used in the production of polymers and resins for coatings, adhesives, and sealants . It is also used in the manufacture of dental materials and as a monomer in the production of various copolymers.

2-methylprop-2-enoic acid

2-methylprop-2-enoic acid: is a key monomer in the production of polymethacrylates, which are used in a wide range of applications, including coatings, adhesives, and medical devices . It is also used in the production of superabsorbent polymers and as a chemical intermediate in various industrial processes.

Mechanism of Action

1-ethenylpyrrolidin-2-one

1-ethenylpyrrolidin-2-one: exerts its effects through polymerization, forming polyvinylpyrrolidone, which acts as a binder, stabilizer, and film-former . It interacts with various molecular targets, including proteins and cell membranes, to enhance drug delivery and stability.

Ethyl 2-methylprop-2-enoate

Ethyl 2-methylprop-2-enoate: acts as a monomer in polymerization reactions, forming polymethacrylates that provide structural integrity and flexibility to various materials . It interacts with radical initiators to form polymer chains.

2-methylprop-2-enoic acid

2-methylprop-2-enoic acid: acts as a monomer in polymerization reactions, forming polymethacrylates that provide structural integrity and flexibility to various materials . It interacts with radical initiators to form polymer chains.

Comparison with Similar Compounds

1-ethenylpyrrolidin-2-one

Similar compounds include N-vinyl-2-pyrrolidone and polyvinylpyrrolidone . 1-ethenylpyrrolidin-2-one is unique due to its ability to form high-molecular-weight polymers with excellent solubility and biocompatibility.

Ethyl 2-methylprop-2-enoate

Similar compounds include methyl methacrylate and butyl methacrylate . Ethyl 2-methylprop-2-enoate is unique due to its ability to form flexible and durable polymers with excellent adhesion properties.

2-methylprop-2-enoic acid

Similar compounds include acrylic acid and methacrylic acid esters . 2-methylprop-2-enoic acid is unique due to its ability to form high-molecular-weight polymers with excellent mechanical properties and chemical resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.